molecular formula C7H9ClN2O2 B13289498 2-[(4-Amino-6-chloropyridin-2-yl)oxy]ethan-1-ol

2-[(4-Amino-6-chloropyridin-2-yl)oxy]ethan-1-ol

Cat. No.: B13289498
M. Wt: 188.61 g/mol
InChI Key: NSFWZRJRXJUMKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Amino-6-chloropyridin-2-yl)oxy]ethan-1-ol is a chemical compound with the molecular formula C7H9ClN2O2 It is characterized by the presence of a pyridine ring substituted with an amino group at the 4-position and a chlorine atom at the 6-position, linked through an ether bond to an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Amino-6-chloropyridin-2-yl)oxy]ethan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with 4-amino-6-chloropyridine and ethylene glycol.

    Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a base such as potassium carbonate. The mixture is heated to facilitate the nucleophilic substitution reaction.

    Product Isolation: The product is then isolated by filtration and purified using recrystallization techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Amino-6-chloropyridin-2-yl)oxy]ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of 2-[(4-Amino-6-chloropyridin-2-yl)oxy]acetaldehyde or 2-[(4-Amino-6-chloropyridin-2-yl)oxy]acetic acid.

    Reduction: Formation of 2-[(4-Amino-6-chloropyridin-2-yl)oxy]ethan-1-amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(4-Amino-6-chloropyridin-2-yl)oxy]ethan-1-ol has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.

    Materials Science: It is used in the development of novel materials with specific properties, such as conductivity or fluorescence.

    Chemical Biology: The compound is employed in the design of chemical probes for studying biological processes at the molecular level.

Mechanism of Action

The mechanism of action of 2-[(4-Amino-6-chloropyridin-2-yl)oxy]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the chlorine atom may participate in halogen bonding. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-[(2-chloropyridin-4-yl)oxy]ethan-1-ol: Similar structure but with chlorine at the 2-position.

    4-Acetyl-2-chloropyridine: Contains an acetyl group instead of an amino group.

    2-Amino-6-chloropyridine-4-carboxylic acid: Contains a carboxylic acid group instead of an ethan-1-ol moiety.

Uniqueness

2-[(4-Amino-6-chloropyridin-2-yl)oxy]ethan-1-ol is unique due to the presence of both an amino group and a chlorine atom on the pyridine ring, linked through an ether bond to an ethan-1-ol moiety. This unique combination of functional groups imparts specific chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H9ClN2O2

Molecular Weight

188.61 g/mol

IUPAC Name

2-(4-amino-6-chloropyridin-2-yl)oxyethanol

InChI

InChI=1S/C7H9ClN2O2/c8-6-3-5(9)4-7(10-6)12-2-1-11/h3-4,11H,1-2H2,(H2,9,10)

InChI Key

NSFWZRJRXJUMKQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1OCCO)Cl)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.